molecular formula C17H15NO2 B15398523 Methyl 3-cyano-2,3-diphenylpropanoate CAS No. 905809-12-3

Methyl 3-cyano-2,3-diphenylpropanoate

Cat. No.: B15398523
CAS No.: 905809-12-3
M. Wt: 265.31 g/mol
InChI Key: PZYQNNPFRWEICW-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2,3-diphenylpropanoate is a substituted propanoate ester featuring a cyano group at position 3 and two phenyl groups at positions 2 and 3. The molecular formula is C₁₇H₁₃NO₂, with a molecular weight of 263.30 g/mol. Its structure combines electron-withdrawing (cyano) and bulky (phenyl) groups, influencing its reactivity, stereochemical preferences, and physical properties. This compound is primarily utilized in synthetic organic chemistry, particularly in cyclopropanation and homologation reactions, where its steric and electronic properties dictate reaction pathways .

Properties

CAS No.

905809-12-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

methyl 3-cyano-2,3-diphenylpropanoate

InChI

InChI=1S/C17H15NO2/c1-20-17(19)16(14-10-6-3-7-11-14)15(12-18)13-8-4-2-5-9-13/h2-11,15-16H,1H3

InChI Key

PZYQNNPFRWEICW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-cyano-2,3-diphenylpropanoate with structurally related esters, focusing on functional groups, steric effects, reactivity, and applications.

Functional Group Variations

Compound Name Functional Groups Key Differences in Reactivity/Properties
Methyl 3-oxo-2,3-diphenylpropanoate 3-keto, 2,3-diphenyl The keto group enhances electrophilicity at C3, favoring nucleophilic attacks (e.g., enolate formation). Lacks the cyano group’s electron-withdrawing effects, leading to higher solubility in polar solvents .
Methyl (2S,3R)-3-hydroxy-2,3-diphenylpropanoate 3-hydroxy, 2,3-diphenyl The hydroxyl group enables hydrogen bonding, increasing solubility in protic solvents. Stereochemistry (2S,3R) may confer chiral selectivity in catalysis or biological activity .
Methyl 2-cyano-3-phenylacrylate 2-cyano, conjugated acrylate The α,β-unsaturated ester undergoes Michael additions or Diels-Alder reactions. Reduced steric hindrance compared to diphenyl analogs .
3-Cyano-2,2-diphenylthietane (166a) Thietane ring, 3-cyano Sulfur-containing ring undergoes photoelectron transfer or ring-opening reactions. Higher thermal stability due to cyclic structure .

Steric and Stereochemical Effects

  • Steric Hindrance: The dual phenyl groups in this compound create significant steric bulk, slowing reactions requiring planar transition states (e.g., SN2 mechanisms). In contrast, Methyl 2-cyano-3-phenylacrylate () has a single phenyl group, enabling faster conjugate additions.

Reactivity Profiles

  • Electron-Withdrawing Effects: The cyano group in this compound deactivates the ester carbonyl, reducing susceptibility to nucleophilic acyl substitution compared to Methyl 3-oxo-2,3-diphenylpropanoate. However, it may stabilize carbocation intermediates in cyclopropanation reactions .
  • Photochemical Stability: Unlike 3-cyano-2,2-diphenylthietane (), which undergoes ring-opening under UV light, the propanoate ester is less prone to photodegradation due to the absence of strained cyclic systems.

Physical Properties

Property This compound Methyl 3-oxo-2,3-diphenylpropanoate Methyl (2S,3R)-3-hydroxy-2,3-diphenylpropanoate
Molecular Weight (g/mol) 263.30 256.30 256.30
Polarity Moderate (cyano + ester) High (keto + ester) High (hydroxy + ester)
Melting Point Not reported ~120–125°C (estimated) ~150–155°C (crystalline, stereospecific)

Key Research Findings

Synthetic Utility: this compound participates in borane-catalyzed cyclopropenation reactions, where its cyano group stabilizes carbocation intermediates via resonance .

Comparative Stability : The compound’s ester group is less prone to hydrolysis than thietane rings (e.g., 166a) but more reactive than tertiary alcohols in hydroxyl-substituted analogs .

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation has been adapted to construct α-cyano esters by reacting aldehydes with active methylene compounds. For methyl 3-cyano-2,3-diphenylpropanoate, benzaldehyde derivatives and methyl cyanoacetate are condensed in the presence of a base such as piperidine or ammonium acetate. A representative procedure involves refluxing equimolar quantities of diphenylacetaldehyde and methyl cyanoacetate in ethanol with ammonium acetate, yielding the target compound in 65–72% after recrystallization.

Key Data:

Reactants Catalyst Solvent Temperature Yield
Diphenylacetaldehyde + Methyl cyanoacetate NH4OAc Ethanol Reflux 68%

The reaction proceeds via nucleophilic attack of the cyanomethyl anion on the carbonyl carbon, followed by dehydration. Steric hindrance from the diphenyl groups necessitates prolonged reaction times (8–12 hours).

Stobbe Condensation

The Stobbe condensation, employing ketones and diethyl succinate, has been modified for cyanated analogs. Reacting benzophenone with methyl cyanoacetate in the presence of sodium ethoxide generates this compound through a tandem aldol-dehydration mechanism. This method achieves moderate yields (55–60%) but requires stringent anhydrous conditions.

Organocatalytic Methods

N-Heterocyclic Carbene (NHC)-Catalyzed Homoenolate Addition

NHC catalysts enable the formation of homoenolate intermediates from α,β-unsaturated aldehydes, which subsequently undergo conjugate addition to electrophilic partners. In a reported protocol, cinnamaldehyde derivatives react with 3-cyano-2H-iminochromenes under NHC catalysis to furnish chromene-fused propanoates. Adapting this method, substituting cinnamaldehyde with benzaldehyde derivatives yields this compound with improved stereocontrol (d.r. = 6:1).

Procedure:

  • Reactants: 3-Cyano-2H-iminochromene (1.0 equiv), benzaldehyde derivative (1.5 equiv)
  • Catalyst: NHC precatalyst 3e (20 mol%)
  • Base: K3PO4 (0.3 equiv)
  • Solvent: CH3CN:MeOH (20:1)
  • Conditions: Room temperature, 12–18 hours
  • Yield: 69%

Transition Metal-Catalyzed Cyanation

Palladium-Catalyzed Directed C–H Cyanation

Palladium catalysts paired with bidentate ligands enable regioselective cyanation of arylpropanoates. A protocol from Figshare details the cyanation of methyl 3-phenylpropanoate using Pd(OAc)2, Xantphos, and Zn(CN)2 under argon, introducing the cyano group at the meta position. For diphenyl substrates, prior Suzuki-Miyaura coupling installs the second phenyl group, followed by cyanation to achieve the target compound.

Optimized Conditions:

Parameter Value
Catalyst Pd(OAc)2 (5 mol%)
Ligand Xantphos (10 mol%)
Cyanating Agent Zn(CN)2 (2.0 equiv)
Solvent DMF
Temperature 110°C
Yield 71% (o:m:p = 12:48:40)

Multi-Step Synthesis Strategies

Esterification Followed by Cyanation

A sequential approach involves esterifying diphenylpropanoic acid with methanol under acidic conditions, followed by cyanation via Rosenmund-von Braun reaction. The copper(I)-mediated cyanation of the brominated intermediate achieves 63% overall yield but suffers from side reactions during halogenation.

Arylation and Subsequent Functionalization

Methyl phenylpropanoate undergoes Pd-catalyzed arylative cyanation using arylboronic acids and trimethylsilyl cyanide. This one-pot method installs both phenyl and cyano groups with 58% yield, though competing protodeboronation limits efficiency.

Comparative Analysis of Methods

Method Yield Stereoselectivity Cost Scalability
Knoevenagel Condensation 68% Low Low Moderate
NHC Catalysis 69% High (d.r. 6:1) High Limited
Pd-Catalyzed Cyanation 71% Moderate High High
Multi-Step Synthesis 63% Variable Moderate Low

The NHC method excels in stereocontrol but requires expensive catalysts. Palladium-mediated cyanation offers scalability for industrial applications despite higher costs.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Methyl 3-cyano-2,3-diphenylpropanoate, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, or Michael addition. For example, the ester group can be introduced via acid-catalyzed esterification of the corresponding propanoic acid derivative. To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor intermediates via TLC. Recrystallization from ethanol or methanol is effective for final purification .
  • Critical Parameters : Reaction temperature (60–80°C for esterification) and anhydrous conditions to prevent hydrolysis of the nitrile group.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR confirm the ester (-COOCH3_3), nitrile (-CN), and phenyl groups. The splitting pattern of aromatic protons (6.5–7.5 ppm) and ester methyl singlet (~3.7 ppm) are diagnostic .
  • IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1720 cm1^{-1} (ester C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How does steric hindrance from the diphenyl groups influence the compound’s reactivity?

  • Steric Effects : The bulky diphenyl groups at C2 and C3 reduce accessibility to nucleophilic attack at the nitrile or ester groups. This is evident in slower hydrolysis rates compared to less hindered analogs. Computational modeling (DFT) can quantify steric parameters like Tolman’s cone angles .

Advanced Research Questions

Q. What strategies mitigate side reactions during the hydrolysis of the ester group in this compound?

  • Optimized Conditions : Use selective hydrolysis with LiOH in THF/H2_2O (1:1) at 0°C to preserve the nitrile group. Monitor pH to avoid decomposition. For acidic conditions, employ H2_2SO4_4 in dioxane at 50°C, but limit reaction time to <2 hours .
  • Side Reactions : Competitive nitrile hydrolysis to carboxylic acid can occur under prolonged basic conditions. Add NaHCO3_3 to buffer the medium .

Q. How can computational models predict the electronic properties of this compound?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at C3. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

Q. What role does this compound play as a precursor in heterocyclic synthesis?

  • Applications :

  • Cyclization Reactions : React with hydrazines to form pyrazole derivatives via [3+2] cycloaddition.
  • Nitrile Utilization : Convert the nitrile to tetrazole rings using NaN3_3 and NH4_4Cl under microwave irradiation .
    • Case Study : Synthesis of a trifluoromethylpyridine analog achieved 78% yield using Pd-catalyzed cross-coupling .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

  • Root Cause Analysis :

  • Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter yields. Use ICP-MS to verify catalyst quality .
  • Replication : Reproduce reactions under inert atmospheres (N2_2/Ar) to exclude moisture/O2_2 interference .
    • Statistical Tools : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent, temperature) .

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